molecular formula C21H15FN6O2S2 B12628969 N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B12628969
M. Wt: 466.5 g/mol
InChI Key: DAZXGDKCTWHERQ-UHFFFAOYSA-N
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Description

N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic organic compound featuring a quinoxaline core fused with a benzo[c][1,2,5]thiadiazole-sulfonamide moiety.

Properties

Molecular Formula

C21H15FN6O2S2

Molecular Weight

466.5 g/mol

IUPAC Name

N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C21H15FN6O2S2/c22-14-10-8-13(9-11-14)12-23-20-21(25-16-5-2-1-4-15(16)24-20)28-32(29,30)18-7-3-6-17-19(18)27-31-26-17/h1-11H,12H2,(H,23,24)(H,25,28)

InChI Key

DAZXGDKCTWHERQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NCC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.

    Introduction of the Benzo[c][1,2,5]thiadiazole Moiety: This step involves the reaction of the quinoxaline derivative with a suitable thiadiazole precursor under specific conditions.

    Attachment of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides under basic conditions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted sulfonamide derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzo[c][1,2,5]thiadiazole-4-sulfonamide derivatives, where structural variations in substituents critically influence physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Key Properties/Activities Reference
N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide 4-fluorobenzylamino C₂₂H₁₆FN₇O₂S₂ Fluorine enhances lipophilicity and target binding; potential kinase inhibition
N-(3-piperazin-1-yl-3-oxopropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (Compound 9) Piperazin-1-yl-3-oxopropyl C₁₆H₂₀N₆O₃S₂ M1 muscarinic acetylcholine receptor antagonist; selective over M4 receptors
N-(3-(benzo[c][1,2,5]thiadiazol-5-ylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide (BD208927) 4-methylbenzenesulfonamide C₂₁H₁₆N₆O₂S₂ High purity (98%+); likely optimized for solubility and stability
N-[3-(3-ethoxypropylamino)quinoxalin-2-yl]benzo[c][1,2,5]thiadiazole-4-sulfonamide 3-ethoxypropylamino C₂₀H₂₁N₇O₃S₂ Ethoxy group may improve metabolic stability; unconfirmed biological activity
N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide 2-cyanoethyl, isopropyl C₁₃H₁₅N₅O₂S₂ Cyano group increases polarity; potential use in photovoltaics or as an intermediate

Key Findings :

Substituent Effects on Selectivity: The 4-fluorobenzylamino group in the target compound likely enhances target binding via hydrophobic interactions and fluorine’s electronegativity, a feature absent in Compound 9 (piperazine substituent), which instead shows M1 receptor selectivity .

Impact of Heteroatoms: The 3-ethoxypropylamino substituent in the analog from introduces an oxygen atom, which may enhance metabolic stability compared to the fluorine-containing target compound . N-(2-cyanoethyl)-N-isopropyl derivatives () exhibit increased polarity due to the cyano group, suggesting divergent applications (e.g., photovoltaics) .

Synthetic Considerations :

  • Synthesis routes for related compounds () involve nucleophilic substitutions and cyclization reactions. The target compound’s 4-fluorobenzyl group may require specialized fluorinated reagents, affecting synthetic yield .

Research Findings and Implications

  • Medicinal Chemistry : The target compound’s fluorinated aromatic system aligns with kinase inhibitor design principles, where fluorine often improves potency and pharmacokinetics. However, direct activity data are needed to confirm this .
  • Structural Optimization : Substituting the 4-fluorobenzyl group with bulkier or polar groups (e.g., piperazine or ethoxypropyl) modulates receptor selectivity and metabolic pathways, as seen in Compound 9 .
  • Industrial Applications: Derivatives with cyano or methyl groups () highlight the scaffold’s versatility in non-pharmaceutical contexts, such as organic electronics .

Biological Activity

N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound that integrates multiple pharmacologically active moieties, including quinoxaline and thiadiazole structures. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed examination of its biological activities, synthesis methods, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16FN5O2S\text{C}_{18}\text{H}_{16}\text{F}\text{N}_5\text{O}_2\text{S}

This structure features a fluorobenzyl group attached to a quinoxaline moiety, which is further connected to a benzo[c][1,2,5]thiadiazole sulfonamide. The combination of these components suggests a complex interaction profile with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and quinoxaline derivatives exhibit significant antimicrobial properties. The presence of the thiadiazole ring is particularly noteworthy as it has been associated with various biological activities including:

  • Antibacterial : Studies have shown that derivatives of thiadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substituents on the phenyl ring demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Antifungal : The compound has also shown potential antifungal activity against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Anticancer Activity

The quinoxaline moiety in the compound has been linked to anticancer properties. Research indicates that quinoxaline derivatives can act as inhibitors of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example:

  • In vitro studies : Various quinoxaline derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising results in terms of cytotoxicity .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include:

  • Formation of the quinoxaline core through cyclization reactions.
  • Introduction of the fluorobenzyl group via nucleophilic substitution.
  • Synthesis of the thiadiazole ring , which can be achieved through condensation reactions involving thiosemicarbazides.
  • Final sulfonamide formation , which is often done by reacting an amine with a sulfonyl chloride.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated several thiadiazole derivatives for their antibacterial properties against clinical isolates. The results indicated that certain modifications on the thiadiazole ring significantly enhanced antibacterial activity, suggesting structural optimization could lead to more effective compounds .
  • Evaluation of Anticancer Properties : Another investigation focused on the anticancer potential of quinoxaline derivatives, where it was found that specific substitutions on the quinoxaline scaffold could lead to increased cytotoxicity against various cancer cell lines .

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